2-Toluidine-d7
CAS No.: 194423-47-7
Cat. No.: VC20927522
Molecular Formula: C7H9N
Molecular Weight: 116.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 194423-47-7 |
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Molecular Formula | C7H9N |
Molecular Weight | 116.21 g/mol |
IUPAC Name | N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline |
Standard InChI | InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 |
Standard InChI Key | RNVCVTLRINQCPJ-LLZDZVHOSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] |
SMILES | CC1=CC=CC=C1N |
Canonical SMILES | CC1=CC=CC=C1N |
2-Toluidine-d7, also known as ortho-toluidine-d7, is a deuterated stable isotope of 2-toluidine. It is recognized for its biological activity and potential health risks. The compound is primarily used in research as a stable isotope-labeled analytical standard. Its chemical formula is C7H2D7N, and it has a molecular weight of approximately 114.196 g/mol .
Preparation Methods
2-Toluidine-d7 is typically prepared by the deuteration of 2-toluidine. This process involves treating 2-toluidine with a deuterated reagent to replace the hydrogen atoms with deuterium. The resulting compound retains the chemical properties of 2-toluidine but with enhanced isotopic labeling for analytical purposes.
Chemical Reactions and Analysis
2-Toluidine-d7 undergoes various chemical reactions similar to those of 2-toluidine. These include:
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Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds using oxidizing agents like potassium permanganate.
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Reduction: It can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
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Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using electrophiles like nitric acid and sulfuric acid.
Analytical Chemistry
2-Toluidine-d7 is primarily employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling enhances the sensitivity and specificity of these analytical techniques, allowing for precise quantification of 2-toluidine in complex mixtures.
Biological Studies
In biological research, this compound is used to trace metabolic pathways. It allows researchers to study how 2-toluidine is metabolized within biological systems, providing insights into its pharmacokinetics and potential toxicity. For instance, it can be effectively quantified in urine samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS) .
Industrial Applications
In industrial settings, particularly in dye and pigment production, 2-Toluidine-d7 serves as a labeled compound to study reaction mechanisms and product distributions. Its stable isotope labeling helps in understanding the kinetics of chemical reactions involving aromatic amines.
Biological Activity and Toxicity
2-Toluidine-d7 is a labeled carcinogenic and toxic aromatic amine, which is used in hair dye, henna, and dyed hair samples . The deuterium atoms in this compound can affect the rate of metabolic reactions due to the kinetic isotope effect, providing insights into the metabolic pathways and mechanisms of action of 2-toluidine.
Metabolism and Biological Monitoring
Research has shown that 2-Toluidine-d7 can be used to study the metabolism of ortho-toluidine and its metabolites, such as N-hydroxymethylortho-toluidine. This is achieved through methods like LC-MS, which aid in understanding the pharmacokinetics and potential toxicity of these compounds.
Table 1: Metabolites of 2-Toluidine-d7
Metabolite | Retention Time (min) | MRM Transitions (m/z) | Collision Energy (eV) |
---|---|---|---|
Ortho-toluidine | 6.0 | 107.9 → 91.1 | 25 |
N-hydroxymethylortho-toluidine | 8.3 | 166 → 107 | 30 |
Acetotoluidine | 2.0 | 123.9 → 109.1 | 23 |
Other metabolites | Various | Various | Various |
Comparison with Similar Compounds
2-Toluidine-d7 is unique due to its isotopic labeling with deuterium. Similar compounds include:
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2-Toluidine: The non-deuterated form of this compound, with similar chemical properties but different mass.
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3-Toluidine-d7: Another isotopically labeled compound with deuterium, but with the amino group in the meta position.
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4-Toluidine-d7: Similar to this compound, but with the amino group in the para position.
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